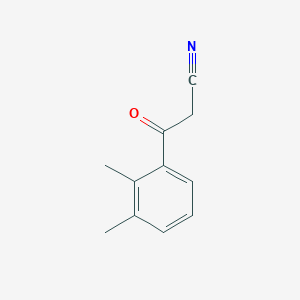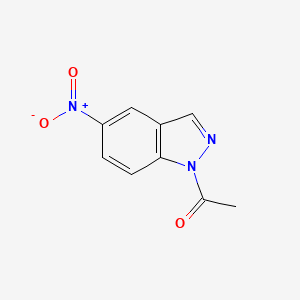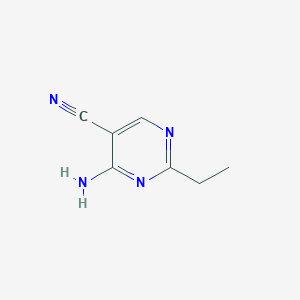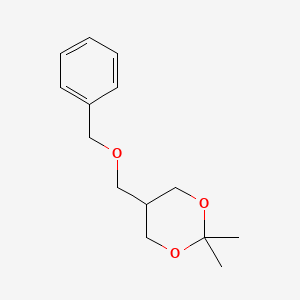
3-(2,3-Dimethylphenyl)-3-oxopropanenitrile
Descripción general
Descripción
The compound "3-(2,3-Dimethylphenyl)-3-oxopropanenitrile" is a chemical of interest in various synthetic and transformational studies. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of esters and propanenitriles as key intermediates. For instance, the synthesis of beta-glucosides and alpha-mannosides from esters demonstrates the utility of dimethylpropanoate derivatives in glycoside synthesis . Additionally, the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates to produce cyclized products under mild conditions indicates the potential for oxidative cyclization reactions in the synthesis of compounds with a 3-oxopropanenitrile moiety . The synthesis of 3,3-dimethoxypropanenitrile from phenylsulfonylpropanenitrile also highlights the use of elimination and addition reactions in the synthesis of nitrile compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(2,3-Dimethylphenyl)-3-oxopropanenitrile" can be influenced by the presence of substituents on the aromatic ring and the propanenitrile moiety. For example, the steric and electronic effects of substituents on cyclopropanecarbonitriles affect the efficiency and enantioselectivity of biotransformations . The regioselectivity observed in the 1,3-dipolar cycloaddition of nitrile oxides to pyrrolidinone derivatives suggests that the molecular structure of nitrile-containing compounds can direct the course of cycloaddition reactions .
Chemical Reactions Analysis
The reactivity of compounds with a 3-oxopropanenitrile structure can vary depending on the reaction conditions and the nature of the substituents. Photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates show solvent-dependent outcomes, indicating that the chemical environment can significantly influence the reaction pathways of these compounds . The oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes to form dihydrofuran derivatives further demonstrate the reactivity of the nitrile group in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(2,3-Dimethylphenyl)-3-oxopropanenitrile" and related compounds are determined by their functional groups and molecular structure. The synthesis and characterization of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate show that the introduction of metal ions can lead to compounds with potential biological activities . The biotransformation of cyclopropanecarbonitriles into enantioselective acids and amides under mild conditions suggests that the nitrile group can be selectively hydrolyzed, affecting the compound's physical properties and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
- Synthetic Applications : The utility of similar compounds in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives has been reported. These compounds show promising results in antimicrobial studies (Kheder & Mabkhot, 2012).
Chemical Reactivity and Synthesis
- Chemical Reactivity : Studies on the reactivity of isonitriles with electronically unsaturated diene complexes reveal significant findings in the field of chemical synthesis (Valadez, Norton, & Neary, 2015).
- Radical Addition and Cyclization : Research involving radical addition of 3-oxopropanenitriles to dienes shows the potential for creating new chemical structures and compounds (Hocaoglu & Yılmaz, 2019).
Heterocyclic Synthesis
- Heterocyclic Compounds Synthesis : The synthesis of multifunctional heterocycles incorporating a benzothiazole moiety from similar compounds offers new approaches for biological screening (Dawood, Farag, & Kandeel, 1999).
Material Science and Luminescence Sensing
- Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to the compound , have been synthesized for luminescence sensing of benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).
Anticancer Research
- Anticancer Activity : Compounds based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, which is structurally similar, have been synthesized and evaluated for their anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQALXBVPNRKQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640828 | |
| Record name | 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-06-9 | |
| Record name | 2,3-Dimethyl-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)